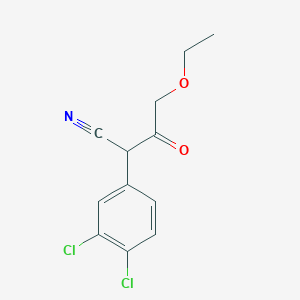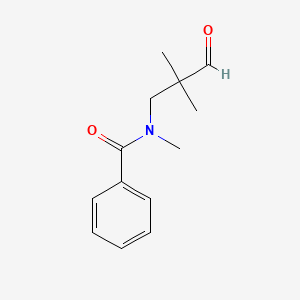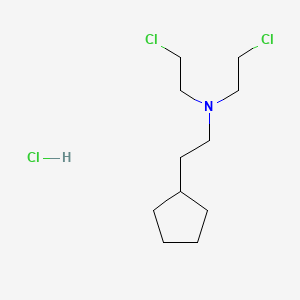![molecular formula C13H20N2O3 B14001294 2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid CAS No. 56643-58-4](/img/structure/B14001294.png)
2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high stability and unique properties. This compound is characterized by the presence of an amino group and a carboxyl group, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid typically involves the reaction of 2-aminoadamantane with glycine in the presence of a coupling agent. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as flow-based synthesis. This approach allows for continuous production and better control over reaction conditions, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted adamantane derivatives.
Applications De Recherche Scientifique
2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid: A glycine derivative with similar structural features.
2-Aminoadamantane-2-carbonitrile: Another adamantane derivative with a nitrile group.
Uniqueness
2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid is unique due to its combination of an amino group and a carboxyl group, which provides versatility in chemical reactions and potential biological activities. Its adamantane core also imparts high stability and rigidity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
56643-58-4 |
|---|---|
Formule moléculaire |
C13H20N2O3 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2-[(2-aminoadamantane-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H20N2O3/c14-13(12(18)15-6-11(16)17)9-2-7-1-8(4-9)5-10(13)3-7/h7-10H,1-6,14H2,(H,15,18)(H,16,17) |
Clé InChI |
HGBSHZMPABQFRD-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3(C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)





![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)

![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)

![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)

